Guazatine acetate salt

Beschreibung

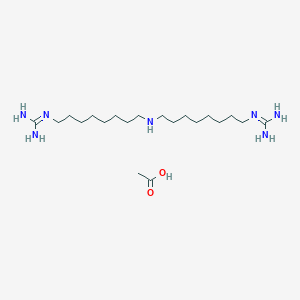

Structure

2D Structure

Eigenschaften

CAS-Nummer |

115044-19-4 |

|---|---|

Molekularformel |

C20H45N7O2 |

Molekulargewicht |

415.6 g/mol |

IUPAC-Name |

acetic acid;1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine |

InChI |

InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4) |

InChI-Schlüssel |

IGAGEWSIVSNYJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |

Andere CAS-Nummern |

108173-90-6 13516-27-3 115044-19-4 |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Löslichkeit |

2.15 M |

Synonyme |

1,17-diguanidino-9-azaheptadecane Befran guazatine iminoctadine |

Herkunft des Produkts |

United States |

Chemical Composition and Structural Characterization of Guazatine Acetate Salt

Elucidation of Major and Minor Polyaminoguanidine Components

Guazatine (B88368) is a mixture of guanidated derivatives of linear polyamines, which are based on an octamethylene [-(CH₂)₈-] backbone. eurl-pesticides.eufao.org The composition of this mixture can vary between production batches but typically consists of a range of diamine, triamine, tetramine (B166960), and higher oligomer derivatives with different degrees of guanidination. eurl-pesticides.eu A coding system is commonly used to describe these components, where "N" represents an amino group (-NH₂ or -NH-) and "G" represents a guanidated amino group. eurl-pesticides.eufao.org For instance, NN represents H₂N-(CH₂)₈-NH₂, while GG stands for H₂N-C(NH)NH-(CH₂)₈-NH-C(NH)-NH₂. eurl-pesticides.eufao.org

A typical composition of free guazatine shows that triamines are the most abundant group, accounting for approximately 46% of the mixture, followed by diamines at 40%, and tetramines at 11%. nih.govfao.org

Guanidated Diamine Derivatives (e.g., GG, GN)

Diamine derivatives are significant constituents of the guazatine mixture, collectively making up around 40% of the total components. nih.govfao.org The most prominent diamine derivative is the fully guanidated 1,8-diguanidino-octane (GG), which is one of the two most abundant individual components in the entire mixture, comprising about 29.5% of the total. nih.govfao.org The partially guanidated diamine, known as GN, is also present in significant amounts, accounting for approximately 9.8%. nih.govfao.org

Guanidated Tetramine and Higher Oligomer Derivatives

Tetramines and higher oligomers constitute a smaller but still significant portion of the guazatine mixture. Tetramines account for approximately 11% of the components. nih.govfao.org Specific identified tetramers include GGGG (5.1%) and GGGN (1.4%). nih.goveurl-pesticides.eufao.org Pentamines and higher oligomers are also present, such as GGGGG (1.1%), though they make up a minor fraction of the total mixture. eurl-pesticides.eufao.org

Typical Composition of Guazatine Components

This table presents the typical relative abundance of various components found in the guazatine mixture. The data is interactive and can be sorted by component type or percentage.

| Component Code | Full Name | Type | Percentage (%) |

| GGG | Fully Guanidated Triamine | Triamine | 30.6 |

| GG | 1,8-diguanidino-octane | Diamine | 29.5 |

| GN | Monoguanidated Diamine | Diamine | 9.8 |

| GGN | Diguanidated Triamine | Triamine | 8.1 |

| GGGG | Fully Guanidated Tetramine | Tetramine | 5.1 |

| GNG | Diguanidated Triamine | Triamine | 4.5 |

| GNN | Monoguanidated Triamine | Triamine | 1.7 |

| GGGN | Triguanidated Tetramine | Tetramine | 1.4 |

| GGGGG | Fully Guanidated Pentamine | Pentamine | 1.1 |

| NGN | Monoguanidated Triamine | Triamine | 0.8 |

| NN | Octamethylenediamine | Diamine | 0.8 |

| Other Tetramines | - | Tetramine | 3.1 |

| Other Pentamines | - | Pentamine | 1.4 |

| Hexamines & Above | - | Oligomer | 0.6 |

| NNN | Iminodi(octamethylene)diamine | Triamine | <0.1 |

Methodological Approaches for Component Identification and Quantification

Due to the complex nature of the guazatine mixture, advanced analytical techniques are required for the separation, identification, and quantification of its individual components. The high polarity and low volatility of these compounds present unique analytical challenges. eurl-pesticides.eucolostate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary method for the analysis of guazatine. nih.govtandfonline.com This technique is well-suited for separating the polar, non-volatile components of the mixture and provides excellent sensitivity and selectivity. researchgate.net

Researchers have developed specific LC-MS/MS protocols for guazatine analysis. semanticscholar.org These methods often employ a C18 column for separation, using a mobile phase gradient of formic acid in water and acetonitrile. nih.govresearchgate.net Detection is typically performed using electrospray ionization in the positive mode (ESI+), which is effective for the basic guanidine (B92328) groups. nih.gov The analytical validation often focuses on the main components, such as GG, GGN, and GGG, which together represent more than 65% of the total content. researchgate.net The quantification is frequently based on four main indicator components: GG, GGG, GGN, and GNG. relana-online.de

Gas Chromatography (GC) with Derivatization Techniques

While LC-MS/MS is more common, Gas Chromatography (GC) has also been used for the analysis of guazatine components. researchgate.net However, due to the high polarity and low volatility of the polyaminoguanidines, direct analysis by GC is not feasible. colostate.eduphenomenex.blog Therefore, a derivatization step is necessary to convert the analytes into more volatile and thermally stable forms suitable for GC analysis. phenomenex.bloggcms.cz

One documented approach involves derivatization with hexafluoroacetylacetone. researchgate.net This process modifies the polar functional groups of the guazatine components, reducing their polarity and increasing their volatility, which allows for their separation and detection by GC. researchgate.netphenomenex.blog In some historical methods, a total residue analysis was performed by hydrolyzing all components to the corresponding triamine, bis(8-amino-octyl)amine (NNN), which was then determined by GC, either directly or after further derivatization. iaea.orgresearchgate.net

Compound Names Table

| Abbreviation / Code | Chemical Name / Description |

| Guazatine Acetate (B1210297) | Acetate salts of the guazatine reaction mixture |

| GG | 1,8-diguanidino-octane |

| GN | 1-amino-8-guanidino-octane |

| GGG | Fully guanidated iminodi(octamethylene)diamine |

| GGN | Diguanidated triamine derivative |

| GNG | 1,1'-iminodi(octamethylene)diguanidine (Iminoctadine) |

| GGGG | Fully guanidated tetramine derivative |

| GGGN | Triguanidated tetramine derivative |

| GGGGG | Fully guanidated pentamine derivative |

| NN | Octamethylenediamine |

| NNN | Iminodi(octamethylene)diamine; bis(8-amino-octyl)amine |

| NGN | Monoguanidated triamine derivative |

| GNN | Monoguanidated triamine derivative |

| Dodine | Dodecylguanidine acetate (used as internal standard) |

| Hexafluoroacetylacetone | Derivatization agent for GC analysis |

Spectroscopic Analytical Methodologies for Guazatine Acetate Salt

The structural characterization and quantitative analysis of this compound are complex due to its nature as a mixture of guanidated polyamines. Technical guazatine is not a single chemical entity but a combination of reaction products. The primary components include fully and partially guanidated derivatives of octamethylenediamine (a diamine), iminodi(octamethylene)diamine (a triamine), and octamethylenebis(imino-octamethylene)diamine (a tetramine). rsc.orgwisc.edu Consequently, spectroscopic methodologies are indispensable for identifying and quantifying the principal components of this mixture. The most prevalent analytical techniques rely on mass spectrometry coupled with liquid chromatography, though other spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy also play a role in its structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of this compound, primarily due to its high sensitivity and specificity. Given the polar and non-volatile nature of guazatine components, ionization techniques suitable for such molecules are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

The most widely adopted method for the determination of guazatine residues is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). rsc.org This technique allows for the separation of the different guanidated amines in the mixture, followed by their specific detection and quantification.

Chromatographic Separation: Reversed-phase chromatography is commonly used, often with a C18 column. The mobile phase typically consists of an acidified aqueous solution (e.g., water with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net A gradient elution program is employed to effectively separate the various guazatine components, which differ in polarity and size. researchgate.net

Ionization: Electrospray Ionization (ESI) in the positive ion mode is the standard method for generating ions from the guazatine components. researchgate.net The basic guanidinium (B1211019) and amino groups are readily protonated, forming cations (e.g., [M+H]⁺) that can be detected by the mass spectrometer.

Tandem Mass Spectrometry (MS/MS): For quantification, Multiple Reaction Monitoring (MRM) is used, providing excellent selectivity and reducing matrix interference. In MRM, the precursor ion (the protonated molecule of a specific guazatine component) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of at least two specific mass transitions for each analyte enhances the reliability of its identification. The quantification typically focuses on four main indicator components: GG, GGG, GGN, and GNG. rsc.org

Table 1: Typical LC-MS/MS Parameters for Guazatine Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., Aquasil C18) rsc.org |

| Mobile Phase A | Water + 0.2% Formic Acid |

| Mobile Phase B | Methanol + 0.2% Formic Acid |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Nebulizing Gas Flow | 3 L/min |

Table 2: Example MRM Transitions for Guazatine Indicator Cations

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| Guazatine-GG | 271.4 | 212.2 | 155.3 |

| Guazatine-GGG | 412.5 | 212.2 | 353.4 |

| Guazatine-GGN | 370.5 | 170.2 | 212.2 |

| Guazatine-GNG | 356.4 | 156.2 | 212.2 |

Data sourced from a RELANA position paper, based on the work of Scordino et al. rsc.org

Fast Atom Bombardment (FAB) Mass Spectrometry:

Historically, before the widespread adoption of ESI, Fast Atom Bombardment (FAB) was a key technique for the analysis of non-volatile and thermally labile compounds like guanidine fungicides. dss.go.th In FAB-MS, the sample is mixed with a liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon), causing the desorption and ionization of analyte molecules. huji.ac.il This "soft" ionization technique is effective for generating protonated molecules [M+H]⁺ of the guazatine components, allowing for the determination of their molecular weights. Research from the late 1980s and early 1990s utilized FAB-MS, often in conjunction with NMR, for the initial identification of the complex components within guanidine-based fungicide mixtures. dss.go.th

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its key structural features: the guanidinium groups, the long aliphatic (polymethylene) chains, and the secondary amine groups. While a spectrum of the entire complex mixture can be crowded, certain characteristic peaks are indicative of its structure.

N-H Vibrations: The N-H stretching vibrations of the primary and secondary amine and guanidinium groups typically appear as broad bands in the region of 3100-3400 cm⁻¹.

C=N Stretching: The C=N double bond stretching of the guanidinium group gives rise to a strong absorption band, typically around 1635-1678 cm⁻¹. dss.go.th

N-H Bending: The N-H bending (scissoring) vibrations of the NH₂ groups are observed near 1635 cm⁻¹ and can overlap with the C=N stretching band. dss.go.th

C-H Vibrations: The aliphatic octamethylene chains produce characteristic C-H stretching absorptions just below 3000 cm⁻¹ (typically ~2930 cm⁻¹ for asymmetric and ~2855 cm⁻¹ for symmetric stretching) and C-H bending vibrations around 1460 cm⁻¹. dss.go.th

Acetate Anion: The acetate counter-ion will also show characteristic absorptions, notably a strong carboxylate (COO⁻) asymmetric stretching band around 1560-1610 cm⁻¹ and a symmetric stretching band near 1415 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Functional Groups

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Guanidinium & Amine |

| 2850 - 2960 | C-H Stretch | Aliphatic -(CH₂)n- |

| ~1650 | C=N Stretch | Guanidinium |

| ~1635 | N-H Bend | Amine / Guanidinium |

| ~1580 | COO⁻ Asymmetric Stretch | Acetate |

| ~1460 | -CH₂- Bend | Aliphatic -(CH₂)n- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within a molecule. While modern routine analysis of guazatine relies on LC-MS/MS, NMR spectroscopy, particularly ¹³C NMR, has been historically important for the fundamental structural identification of the components in these complex fungicide mixtures.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum of a guazatine mixture would display distinct signals for the different types of carbon atoms present.

Aliphatic Carbons: The carbons of the long octamethylene -(CH₂)n- chains would resonate in the typical aliphatic region of the spectrum, approximately between 25 and 45 ppm. The specific chemical shifts would be influenced by their proximity to the nitrogen atoms.

Guanidinium Carbon: The carbon atom of the guanidinium group (-NH-C(=NH)NH₂) is significantly deshielded and would appear far downfield, typically in the range of 155-160 ppm.

¹H NMR: The proton NMR spectrum would be more complex due to overlapping signals from the numerous methylene (B1212753) (-CH₂-) groups in the aliphatic chains. These would appear as multiplets in the upfield region (typically 1.2-3.5 ppm). The N-H protons of the amine and guanidine groups would appear as broad signals whose chemical shift is highly dependent on the solvent, concentration, and temperature.

The application of ¹³C NMR was instrumental in early studies for differentiating and identifying the various guanidated polyamines formed during the synthesis of guazatine.

Mechanistic Investigations of Guazatine Acetate Salt Fungicidal Action

Cellular and Molecular Targets

The fungicidal activity of Guazatine (B88368) acetate (B1210297) salt is a consequence of its interaction with multiple cellular and molecular targets. These interactions lead to a cascade of events that ultimately compromise fungal viability. The primary mechanisms involve the disruption of membrane integrity, inhibition of essential biosynthetic pathways, and modulation of key enzymatic activities.

Membrane Destabilization and Disruption Mechanisms

The most prominent mode of action of Guazatine is the disruption of fungal membrane function fao.orgiaea.orgfao.org. As a cationic compound, it interacts with the negatively charged components of the fungal plasma membrane, altering its structural integrity and permeability terralia.com. This interference disrupts the carefully regulated passage of substances into and out of the cell fao.org. The loss of membrane integrity leads to leakage of essential cellular contents and a breakdown of vital transmembrane gradients, which are crucial for processes like ATP synthesis and nutrient uptake terralia.com. This direct physical disruption of the membrane is a key factor in its fungicidal effect.

Inhibition of Lipid Biosynthesis Pathways

Guazatine acetate salt also functions by inhibiting lipid biosynthesis, a critical process for maintaining the structure and function of fungal cellular membranes researchgate.netresearchgate.net. Lipids are fundamental components of the cell membrane, and their proper synthesis is essential for membrane fluidity, integrity, and the function of membrane-bound proteins researchgate.net. By disrupting the pathways that produce these essential lipids, Guazatine causes significant damage to the fungal cell membranes, further contributing to the destabilization described previously and leading to cell death researchgate.netresearchgate.net.

Polyamine Oxidase (PAO) Activity Modulation

Guazatine is a potent inhibitor of polyamine oxidase (PAO), an enzyme involved in the catabolism of polyamines nih.govucr.ac.cr. Polyamines are small, polycationic molecules essential for a variety of cellular processes, including cell growth, differentiation, and stress response mdpi.com. PAO-mediated catabolism of polyamines produces hydrogen peroxide (H₂O₂), which can be involved in plant defense responses nih.gov. By inhibiting PAO, Guazatine disrupts the delicate balance of polyamine homeostasis within the cell nih.govucr.ac.cr. Studies have shown that inhibiting PAO activity with guazatine can alter a plant's susceptibility to disease, demonstrating the importance of this pathway in pathogen-host interactions nih.govresearchgate.net.

Broad-Spectrum Activity against Fungal Pathogens

The multi-site action of this compound provides effective control against a wide array of fungal pathogens affecting various crops, both in pre-harvest and postharvest stages fao.orgfao.org.

Inhibition of Seed-Borne Diseases in Cereals

Guazatine is widely used as a seed treatment in cereals to control a range of damaging seed-borne diseases fao.orgresearchgate.netresearchgate.neteurl-pesticides.eu. Its application provides protection to the seed and emerging seedling from pathogens that can significantly reduce crop establishment and yield.

Effective control has been demonstrated against:

Septoria nodorum : The causal agent of glume blotch in wheat fao.orgiaea.orgfao.org.

Tilletia caries : The fungus responsible for common bunt, or stinking smut, in wheat, which replaces the grain with a mass of dark, foul-smelling spores fao.orgiaea.orgfao.orgagroatlas.ru.

Fusarium spp. : A genus of fungi that causes seedling blight and root rot, leading to poor stand establishment fao.orgiaea.orgfao.org.

Helminthosporium spp. : Pathogens responsible for common root rot and various leaf spot diseases fao.orgfao.orgeurl-pesticides.eu.

Ustilago spp. : The fungi that cause smut diseases in various cereals fao.orgfao.orgeurl-pesticides.eu.

Control of Postharvest Decays in Fruits

In addition to its use in cereals, Guazatine is applied postharvest to control fungal decays in fruits, particularly citrus fao.orgfao.orgeurl-pesticides.eu. It is used as a dip or spray to protect the fruit during storage and transport fao.orgfao.org.

It is effective against several key postharvest pathogens:

Penicillium digitatum : The causal agent of green mould, a major postharvest disease of citrus fruits fao.orgfao.orgapsnet.orgapsnet.org. Research has indicated a significant difference in sensitivity between wild-type strains and those that have developed tolerance.

Geotrichum candidum : The fungus that causes sour rot in citrus, characterized by a sour odor and rapid decay fao.orgfao.orgapsnet.orgapsnet.orgwikipedia.org.

Diplodia natalensis : A primary cause of stem-end rot in citrus, which begins at the stem end of the fruit and progresses inward apsnet.orgapsnet.orgufl.educabidigitallibrary.org.

Phomopsis citri : Another significant cause of stem-end rot in citrus fruits apsnet.orgapsnet.org.

Table 1: In Vitro Sensitivity of Penicillium digitatum Isolates to Guazatine

| Isolate Type | ED50 Value (µg/ml) |

|---|---|

| Wild Type Strains | ~ 0.05 |

| Guazatine-Resistant Strains | ~ 0.5 |

This table presents data on the dosage response of different Penicillium digitatum isolates to guazatine, indicating a 10-fold shift in tolerance for resistant strains. researchgate.net

Table 2: Comparative Efficacy of Guazatine for Postharvest Decay Control in Oranges

| Pathogen | Treatment | Decay (%) |

|---|---|---|

| Diplodia natalensis | Control (Untreated) | 49.0 |

| Guazatine (1000 µg/ml) | 22.0 | |

| Geotrichum candidum | Control (Untreated) | 88.0 |

| Guazatine (1000 µg/ml) | 48.0 |

This table shows the results of in vivo tests on artificially inoculated oranges stored at 30°C. Guazatine treatment significantly reduced the percentage of decay caused by both Diplodia natalensis and Geotrichum candidum compared to the untreated control. apsnet.org

Efficacy against Rice Blast (Pyricularia oryzae)

This compound is a fungicide known for its efficacy in controlling rice blast, a destructive disease caused by the fungus Pyricularia oryzae (formerly Magnaporthe oryzae). The primary mechanism of action of guazatine is the disruption of fungal membrane function, which leads to the inhibition of fungal growth and development. This broad-spectrum activity makes it a tool in the management of various seed-borne and foliar diseases in cereals.

Research into the efficacy of guazatine acetate against P. oryzae has demonstrated its inhibitory effects on the fungus. While specific quantitative data from recent comparative field trials are limited in publicly available literature, its recognized use points to a history of effective disease control. The fungicidal action is attributed to its ability to interfere with the integrity of the fungal cell membrane, a critical component for survival and pathogenesis.

Table 1: Fungicidal Activity of Various Compounds against Pyricularia oryzae

| Fungicide/Compound | Target Pathogen | Efficacy/Observation |

| This compound | Pyricularia oryzae | Control of rice blast iaea.org |

| Metconazole | Pyricularia oryzae | Over 75% reduction in blast lesion length in barley and rice leaves at 10 μg/mL. |

| Azoxystrobin | Pyricularia oryzae | Gradual increase in EC50 values observed over a 26-year period, indicating a rise in resistance. |

| Tebuconazole + Trifloxystrobin | Pyricularia oryzae | Minimum disease intensity of 11.46% in field conditions. |

| Carbendazim + Mancozeb | Pyricularia oryzae | Intermediate effectiveness in reducing disease intensity. |

This table includes data for other fungicides to provide a comparative context for the management of Pyricularia oryzae, as specific recent quantitative efficacy data for guazatine acetate was not available in the searched sources.

Management of Leaf Spots (e.g., Cercospora spp., Septoria spp.)

This compound is also utilized in the management of leaf spot diseases caused by various fungal pathogens, including species of Cercospora and Septoria. These diseases can cause significant yield losses in a wide range of crops. The fungicidal properties of guazatine acetate are effective in controlling these pathogens, primarily through the disruption of their cell membrane functions.

Efficacy against Cercospora spp.

Efficacy against Septoria spp.

Septoria leaf spot, caused by fungi such as Septoria tritici in wheat, is another significant foliar disease. Guazatine acetate is used as a seed treatment to control seed-borne Septoria nodorum in cereals. This application method acts as a preventative measure, reducing the initial inoculum of the pathogen. Field studies focusing on the foliar application of guazatine for Septoria control and its comparative efficacy in terms of percentage of disease reduction are not extensively detailed in the available research.

Table 2: Research Findings on the Management of Leaf Spot Pathogens

| Pathogen | Crop | Management Strategy/Finding |

| Cercospora spp. | Groundnuts, Soybean | Guazatine acetate is used for control. |

| Septoria spp. | Wheat | Guazatine acetate is used as a seed treatment to control Septoria nodorum. iaea.org |

| Cercospora beticola | Sugar Beet | Fungicides such as tetraconazole (B1682234) and difenoconazole (B1670550) + propiconazole (B1679638) have shown high control efficacy (>83%). |

| Septoria lycopersici | Tomato | Fungicides like hexaconazole (B1673136) have been effective in restricting disease intensity. |

This table provides an overview of management strategies for Cercospora and Septoria species, including the use of guazatine acetate. Data on other fungicides is included to illustrate the broader context of disease management, as specific quantitative efficacy data for guazatine acetate against these leaf spot pathogens was not available in the searched sources.

Environmental Dynamics and Fate of Guazatine Acetate Salt

Soil Environmental Interactions

The behavior of guazatine (B88368) acetate (B1210297) salt in the soil environment is a critical determinant of its potential for environmental impact. Key processes include its binding to soil particles, breakdown by microorganisms, and potential for movement into groundwater.

Guazatine acetate salt exhibits strong adsorption to various soil types. This binding affinity is a crucial factor in limiting its mobility within the soil profile. Research indicates that the adsorption of guazatine increases with higher clay content and greater cation exchange capacity of the soil iaea.org. This strong adsorption suggests that the compound is likely to remain in the upper layers of the soil where it is applied, reducing its potential to leach into deeper soil horizons. The process is largely independent of the soil's organic matter content iaea.org.

Table 1: Adsorption Characteristics of this compound in Soil

| Soil Parameter | Influence on Guazatine Adsorption | Implication for Mobility |

| Clay Content | Adsorption increases with increasing clay content iaea.org. | Low mobility in clay soils. |

| Cation Exchange Capacity (CEC) | Adsorption increases with increasing CEC iaea.org. | Low mobility in soils with high CEC. |

| Organic Matter | Adsorption is largely independent of organic matter content iaea.org. | Mobility is not primarily controlled by organic matter. |

The microbial degradation of this compound in soil is a slow process. Under laboratory conditions, the half-life (DT50) for its degradation, as measured by the evolution of carbon dioxide, has been estimated to be between 400 and 600 days iaea.org. This indicates a high level of persistence in the soil environment.

The primary degradation pathway for guazatine is through dequanidation, which is considered the rate-limiting step in its breakdown iaea.org. This process involves the removal of the guanidino groups from the molecule. Further degradation of the resulting amine compounds can then occur.

Table 2: Microbial Degradation of this compound in Soil

| Parameter | Value | Reference |

| Degradation Half-life (DT50) | 400 - 600 days (laboratory conditions) | iaea.org |

| Primary Degradation Pathway | Dequanidation | iaea.org |

Consistent with its strong adsorption to soil particles, the leaching potential of this compound is low. In a study investigating its mobility, a very small percentage of the applied compound was found in the leachate. Following an application equivalent to 1.2 kg active ingredient per hectare, up to 1.3% of the applied radiolabelled guazatine was detected in the leachate iaea.org.

This low mobility significantly reduces the risk of groundwater contamination. The Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's leaching potential, based on its persistence (half-life) and adsorption (Koc). While a specific GUS value for guazatine is not available, its high persistence and strong adsorption would likely place it in a low leaching potential category.

Plant-Environment Interactions

The interaction of this compound with plants is another important aspect of its environmental fate. This includes its uptake by plant foliage, movement within the plant, and degradation on plant surfaces.

This compound is a contact fungicide with very limited systemic activity, meaning its uptake and movement within plants are minimal. When applied to the leaves or fruit of apple trees, its translocation was found to be extremely limited, with autoradiography showing no observable movement within the plant tissues iaea.org. Similarly, studies on citrus fruits have shown that the majority of the residue remains on the surface of the fruit inchem.org.

When used as a seed treatment for cereals, the uptake of guazatine by the growing plant is also very low. In a field study with winter wheat, the uptake of guazatine from treated seeds was only 0.07% of the applied radioactivity approximately five weeks after emergence fao.org.

Table 3: Uptake and Translocation of this compound in Plants

| Application Method | Plant | Uptake/Translocation Findings | Reference |

| Foliar Application | Apple | Extremely limited translocation; no observable movement in leaves or fruit. | iaea.org |

| Post-harvest Dip | Citrus | Most of the residue remains on the surface of the fruit. | inchem.org |

| Seed Dressing | Winter Wheat | 0.07% of applied radioactivity taken up by the plant 5 weeks after emergence. | fao.org |

Information on the specific photolysis and degradation of this compound on plant surfaces is limited. However, studies on its disappearance from treated apple leaves have indicated a slow decline, with a half-life of 6 to 7 weeks. This suggests that degradation on the plant surface, including photolysis, is not a rapid process. In studies with citrus fruit, the radiolabeled material was found to be principally retained on the surface, indicating a degree of persistence fao.org. In aqueous solutions, guazatine has been shown to undergo photolysis when irradiated at 300 nm fao.org.

Persistence and Bioavailability in Crop Residues

The persistence and bioavailability of this compound in crop residues are influenced by its application method and the plant's growth. Studies on winter wheat treated with a [14C]guazatine seed dressing formulation at a rate of 1.05 g/kg of seed demonstrated low uptake of the compound into the plant. fao.org

Five weeks after emergence, the average uptake of radioactivity into the young plants was only 0.07% of the total amount applied to the seeds. fao.org This corresponded to a concentration of 0.18 mg/kg of guazatine equivalents. fao.org As the plants grew and reached maturity, the total radioactivity within the plant tissue remained at 0.07% of the applied dose. However, due to the increase in plant biomass, the concentration of guazatine equivalents decreased significantly, with mean values falling below 0.05 mg/kg. fao.org

Table 1: Uptake and Concentration of Guazatine Equivalents in Winter Wheat

| Plant Growth Stage | Mean Uptake of Applied Radioactivity (%) | Mean Concentration (mg/kg as guazatine) |

| 5 Weeks Post-Emergence | 0.07% | 0.18 mg/kg |

| Maturity | 0.07% | <0.05 mg/kg |

Data derived from a study on winter wheat treated with a [14C]guazatine seed dressing formulation. fao.org

Biotransformation Pathways in Biological Systems

The biotransformation of guazatine, a complex mixture of guanidated polyamines, has been investigated in mammalian systems. fao.org The metabolic pathways involve modifications of the guanidino groups present in the various components of the mixture. fao.org

Deamidination Processes

A primary route of biotransformation for the components of guazatine in rats is deamidination. fao.org This process involves the removal of the amidine group from the guanidated structures, converting them into their corresponding amino compounds. fao.org This metabolic pathway is consistent for the different guanidated constituents of the guazatine mixture, including the more abundant fully and partially guanidated diamines and triamines. fao.org Following deamidination, the resulting amino compounds are largely excreted in the urine. fao.org

Metabolite Identification and Characterization

Metabolite analysis in rats administered [14C]guazatine triacetate has led to the identification of several biotransformation products. In kidney extracts, the parent guazatine was identified along with key metabolites. fao.org Fecal extracts also showed guazatine as the major component, with the presence of a monodeamidated metabolite. fao.org The metabolites found in urine were noted to be relatively hydrophilic. fao.org

Definitive identification of metabolites has characterized the following compounds:

Guazatine : The parent mixture of compounds.

1,1'-Iminodi(octamethylene)-8-amino-8'-guanidine : A partially deamidinated metabolite.

1,1'-Iminodi(octamethylene)diamine : A fully deamidinated metabolite. fao.org

Monodeamidinoguazatine : A metabolite identified in fecal matter. fao.org

Table 2: Identified Metabolites of Guazatine in Rat Studies

| Metabolite | Location Identified |

| Guazatine (parent compound) | Kidney, Feces |

| 1,1'-Iminodi(octamethylene)-8-amino-8'-guanidine | Kidney |

| 1,1'-Iminodi(octamethylene)diamine | Kidney |

| Monodeamidinoguazatine | Feces |

Metabolites were identified in extracts from rats administered [14C]guazatine triacetate. fao.org

Fungal Resistance and Management Strategies in Response to Guazatine Acetate Salt

Prevalence and Mechanisms of Fungal Resistance Development

Fungicide resistance is an evolutionary process where a fungal population's sensitivity to a specific fungicide is reduced over time due to repeated exposure. This selection pressure allows naturally occurring resistant individuals to survive and reproduce, eventually dominating the population.

Resistance to guazatine (B88368) has been documented in key postharvest citrus pathogens. Studies have shown a significant prevalence of resistance in Geotrichum citri-aurantii, the causal agent of sour rot. For instance, in a study of 32 isolates of G. citri-aurantii collected from packinghouses, 72% were found to be resistant to guazatine researchgate.net.

In the case of Penicillium digitatum, which causes green mold, research has identified a notable shift in tolerance among resistant strains compared to wild-type strains. In vitro tests have demonstrated an approximate 10-fold increase in tolerance for resistant isolates. researchgate.net The effective concentration required to inhibit 50% of fungal growth (ED50) for wild-type strains was about 0.05 µg/ml, whereas for resistant strains, this value increased to approximately 0.5 µg/ml. researchgate.net

Comparative Fungicide Tolerance in Penicillium digitatum

| Strain Type | ED50 Value (µg/ml) | Tolerance Shift |

|---|---|---|

| Wild Type | ~0.05 | - |

| Guazatine-Resistant | ~0.5 | ~10-fold increase |

Cross-resistance occurs when a fungus develops resistance to one fungicide that also confers resistance to other, often chemically related, fungicides. Research has identified instances of double resistance in Penicillium digitatum. Strains resistant to guazatine have also shown resistance to fungicides from the benzimidazole (B57391) group, such as benomyl (B1667996) and carbendazim. researchgate.net In vivo tests confirmed that a combined treatment of guazatine and benomyl failed to adequately control mold in oranges inoculated with these multi-resistant strains. researchgate.net

The development of resistance at the molecular level is a complex process. In Geotrichum citri-aurantii, the mechanism of guazatine resistance has been linked to the activity of specific transporter proteins that can efflux the fungicide from the fungal cell. nih.gov Transcriptome analysis of guazatine-resistant G. citri-aurantii revealed the upregulation of several genes encoding for these transporters. The identified genes belong to three main families nih.govresearchgate.net:

ATP-binding cassette (ABC) transporters (two genes identified)

Major Facilitator Superfamily (MFS) transporters (six genes identified)

Multidrug and Toxic Compound Extrusion (MATE) transporters (two genes identified)

These transporters are membrane proteins that actively pump toxic substances, including fungicides like guazatine, out of the cell, preventing them from reaching their target sites and exerting their antifungal effect.

Strategies for Resistance Mitigation

To combat the development and spread of fungicide resistance, a multi-faceted approach is necessary, combining chemical and non-chemical control methods.

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage. umn.edu Key IPM principles for mitigating fungicide resistance include:

Proper Fruit Handling: Since most postharvest fungi infect fruit through wounds, careful handling during harvest and packing to minimize peel injury can significantly reduce the incidence of decay and the need for fungicide applications. nsw.gov.au

Fungicide Rotation: Avoiding the repeated use of fungicides with the same mode of action is a cornerstone of resistance management. nsw.gov.auucanr.edu Rotating between different chemical classes disrupts the selection pressure for resistance to a single type of fungicide.

Monitoring: Regularly monitoring pathogen populations for their sensitivity to fungicides allows for the early detection of resistance, enabling timely adjustments to control strategies. nsw.gov.au

Combining fungicides with other active compounds can enhance their efficacy and help manage resistant strains. Research has shown a synergistic effect when guazatine is used in combination with sodium bicarbonate. researchgate.netresearchgate.net In vivo tests on Satsuma mandarins demonstrated that a combination of sodium bicarbonate (2%) and guazatine was one of the most effective treatments for controlling sour rot development caused by G. citri-aurantii. researchgate.net Similarly, combining these treatments with hot water has also been shown to improve decay control. researchgate.net Such combination therapies can provide a more robust defense against pathogens, making it more difficult for resistance to develop.

Combination Treatments and Synergistic Interactions

Co-application with Other Fungicides (e.g., Imazalil (B1671291), SOPP)

The integration of Guazatine with other fungicides in treatment programs is a common approach to manage a broad spectrum of postharvest diseases and mitigate resistance. However, research indicates that the effectiveness of such combinations can vary significantly depending on the target pathogen and the presence of resistant strains.

In a comparative study evaluating fungicides for the control of sour rot (Geotrichum candidum) on lemons, Guazatine was found to be significantly more effective than Imazalil and sodium o-phenylphenate (SOPP). apsnet.org While Guazatine significantly reduced the incidence of sour rot, Imazalil and SOPP were reported as ineffective under the study's conditions. apsnet.org This highlights the importance of selecting appropriate fungicide partners based on the prevalent pathogen.

Furthermore, the challenge of double resistance can render combination treatments ineffective. Strains of Penicillium digitatum, the causative agent of citrus green mold, have been identified that exhibit resistance to both Guazatine and benomyl. researchgate.net In vivo tests on oranges showed that a combined treatment with both fungicides failed to provide adequate control against these double-resistant isolates. researchgate.net

In commercial practice, Guazatine is often used as part of a multi-step treatment regime rather than a direct tank mix with all other fungicides. For example, a comprehensive postharvest program for citrus may include an initial drench with Guazatine, followed by a wash and a subsequent dip treatment containing Imazalil. researchgate.net This sequential application strategy aims to leverage the different modes of action of the fungicides against a wider range of pathogens.

Table 1: Comparative Efficacy of Selected Fungicides Against Sour Rot (Geotrichum candidum)

| Fungicide | Efficacy in Controlling Sour Rot | Source |

|---|---|---|

| Guazatine | Effective; significantly reduced disease incidence. | apsnet.org |

| Imazalil | Ineffective. | apsnet.org |

| Sodium o-phenylphenate (SOPP) | Ineffective. | apsnet.org |

Application of Biocontrol Agents (e.g., Lactic Acid Bacteria metabolites) in Management

An emerging strategy for managing fungicide resistance involves the use of biocontrol agents and their metabolites. Research has focused on the potential of Lactic Acid Bacteria (LAB) to control fungal strains that have developed resistance to Guazatine.

Studies have evaluated the effect of LAB metabolites on Guazatine-resistant strains of Penicillium digitatum and Geotrichum citri-aurantii isolated from citrus packinghouses. The antifungal activity of these LAB strains was linked to the production of specific organic acids and compounds. mdpi.comnih.govnih.gov Key identified metabolites with antifungal properties include:

β-phenyllactic acid

⍺-hydroxyisobutyric acid

Benzoic acid

Various flavonoids mdpi.comnih.gov

The application of these metabolites presents a promising alternative or supplementary treatment to manage fungal populations that are no longer susceptible to Guazatine. This approach aligns with the growing demand for reduced chemical inputs in agriculture.

Co-application with Inorganic Compounds (e.g., Sodium Bicarbonate)

The combination of fungicides with inorganic compounds like sodium bicarbonate has been investigated as a method to enhance efficacy and manage resistance. Sodium bicarbonate is known for its fungistatic properties and is considered a safe, low-risk compound. researchgate.net

Table 2: Efficacy of Guazatine and Sodium Bicarbonate Combination Against Sour Rot (Geotrichum citri-aurantii) on Satsuma Mandarins

| Treatment | Observation | Source |

|---|---|---|

| Guazatine alone | Effective on pathogen growth and decay development. | researchgate.netactahort.org |

| Sodium Bicarbonate (2%) + Guazatine | Reported as one of the most effective treatments for disease control. | researchgate.netactahort.org |

Antagonistic Interactions with Other Agrochemicals (e.g., Sanitizers)

Information regarding antagonistic interactions between Guazatine acetate (B1210297) salt and other agrochemicals, such as sanitizers, is not extensively documented in scientific literature. Guazatine itself is utilized in postharvest settings for its fungicidal properties and is sometimes used to disinfect process water, tanks, and belts in packing stations. eurl-pesticides.eu This suggests a degree of compatibility with general sanitation procedures.

However, specific studies detailing the chemical compatibility and potential for antagonistic effects when Guazatine is mixed with common packinghouse sanitizers, such as those containing chlorine, are lacking. Without such data, it is difficult to rule out potential negative interactions that could reduce the efficacy of either the fungicide or the sanitizer. This represents a knowledge gap, and care should be taken when considering the co-application or rapid sequential use of Guazatine with strong oxidizing agents or other reactive sanitizers.

Plant Guazatine Acetate Salt Interactions and Phytotoxicity

Physiological and Morphological Effects on Plant Growth and Development

Guazatine (B88368) acetate (B1210297) salt acts as a potent inhibitor of plant growth, with observable effects on both root and shoot elongation. nih.gov Studies on Arabidopsis thaliana seedlings have demonstrated that concentrations as low as 2.5 μM are sufficient to inhibit shoot growth. nih.gov The impact on the root system is even more pronounced, with concentrations of just 1.5 μM leading to the inhibition of primary root elongation. nih.gov This modulation of root and shoot development highlights the compound's significant impact on the fundamental processes of plant establishment and growth.

A distinct symptom of guazatine phytotoxicity is the induction of chlorosis, or the yellowing of leaf tissue due to a loss of chlorophyll (B73375). nih.gov Research has confirmed that guazatine treatment leads to a dose-dependent reduction in total chlorophyll levels in Arabidopsis accessions. nih.gov At a cellular level, the chloroplasts of guazatine-treated leaves show an accumulation of osmophilic bodies that have a resemblance to plastoglobules. nih.gov The reduction in chlorophyll, a critical component for capturing light energy, inherently compromises photosynthetic efficiency. The genetic link between guazatine tolerance and genes encoding chlorophyllase, an enzyme involved in chlorophyll degradation, further underscores the compound's interference with the photosynthetic apparatus. nih.gov

Table 1: Summary of Physiological and Morphological Effects of Guazatine Acetate Salt on Arabidopsis thaliana

| Parameter | Observed Effect | Effective Concentration | Citation |

| Shoot Growth | Inhibition | ≥ 2.5 μM | nih.gov |

| Primary Root Elongation | Inhibition | ≥ 1.5 μM | nih.gov |

| Chlorophyll Content | Reduction, induction of chlorosis | Dose-dependent | nih.govnih.gov |

| Chloroplast Structure | Accumulation of osmophilic bodies | Not specified | nih.gov |

| Biomass Accumulation | Reduction | Not specified | nih.gov |

Genetic Basis of Plant Tolerance

The response of plants to this compound is not uniform, with quantitative variations in tolerance observed among different natural accessions of Arabidopsis thaliana. nih.govnih.gov This natural variation has enabled researchers to explore the genetic underpinnings of guazatine tolerance.

To identify the genetic loci associated with guazatine tolerance, researchers have employed Genome-Wide Association Studies (GWAS). nih.gov By analyzing 107 different natural accessions of Arabidopsis, a GWA mapping approach successfully identified a specific locus on chromosome one that is associated with tolerance to the fungicide. nih.govnih.gov This method allows for the detection of associations between specific genetic markers and the observed tolerance phenotypes, providing a powerful tool to uncover the genetic architecture of this complex trait. nih.gov

Within the genetic locus identified through GWAS, CHLOROPHYLLASE 1 (CLH1) was pinpointed as a key candidate gene for guazatine tolerance. nih.govnih.gov Chlorophyllase is an enzyme that catalyzes a key step in the chlorophyll degradation pathway. nih.gov Further investigation into CLH1 and its paralog, CHLOROPHYLLASE 2 (CLH2), confirmed their role in the tolerance mechanism. nih.govnih.gov

Validation studies using various mutant alleles (clh1-2, clh1-3, clh2-2, clh2-3) and a double mutant (clh1-2 clh2-3) demonstrated that the loss-of-function or downregulation of either CLH1 or CLH2 promotes guazatine tolerance in Arabidopsis. nih.govnih.gov These findings indicate that a natural mechanism for overcoming guazatine toxicity involves the genetic modification of enzymes within the chlorophyll degradation pathway. nih.gov

Table 2: Candidate Genes Associated with this compound Tolerance in Arabidopsis thaliana

| Gene | Encoded Enzyme | Function | Evidence for Role in Tolerance | Citation |

| CLH1 | Chlorophyllase 1 | Catalyzes the hydrolysis of chlorophyll, initiating its degradation. | Identified via GWAS; loss-of-function mutants show enhanced tolerance. | nih.govnih.gov |

| CLH2 | Chlorophyllase 2 | Paralog of CLH1, also involved in chlorophyll degradation. | Loss-of-function mutants show enhanced tolerance; additive effect with clh1. | nih.govnih.gov |

Herbicide Potential and Unintended Plant Responses

This compound is primarily recognized and utilized as a non-systemic contact fungicide, effective in controlling a range of plant pathogens. Its intended application is for the management of fungal diseases on various crops, including as a seed treatment for cereals and a post-harvest dip for citrus fruits. However, the potential for this chemical compound to exhibit herbicidal activity or cause unintended phytotoxic responses in plants is a subject of scientific interest.

While comprehensive data specifically classifying this compound as a herbicide is limited, the broader chemical family of guanidine (B92328) derivatives has been noted for potential phytotoxicity. Phytotoxicity refers to the detrimental effects on plant growth caused by a chemical substance. Fungicides, even when used as directed, can sometimes cause such adverse reactions in plants, leading to symptoms like reduced emergence, stunted growth, and leaf damage.

Regulatory and research databases provide some insight into the currently documented effects of guazatine on non-target plants. For instance, data on vegetative vigor and seedling emergence, which are critical parameters for assessing herbicidal effects, are not extensively available for guazatine. This suggests that its herbicidal properties have not been a primary focus of research compared to its fungicidal action.

However, studies on related guanidine compounds, such as polyhexamethylene guanidine hydrochloride (PHMG-Cl), offer a proxy for understanding the potential plant responses to this class of chemicals. Research on wheat seedlings has demonstrated a concentration-dependent effect of PHMG-Cl. At lower concentrations (0.01–0.1%), a growth-stimulating effect was observed, while higher concentrations (1%) resulted in a depressive effect on the growth of both roots and shoots. This dual effect highlights the complexity of plant-chemical interactions and suggests that at certain concentrations, this compound could potentially inhibit plant growth.

The following table summarizes the effects of a related guanidine compound, PHMG-Cl, on the growth of wheat seedlings, illustrating the potential for unintended phytotoxic effects at higher concentrations.

Table 1: Effect of Polyhexamethylene Guanidine Hydrochloride (PHMG-Cl) on Wheat Seedling Growth

| Concentration of PHMG-Cl | Effect on Root Length (compared to control) | Effect on Shoot Length (compared to control) |

|---|---|---|

| 0.01% | ▲ 57% increase | ▲ 47% increase |

| 0.1% | ▲ 52% increase | ▲ 31% increase |

| 1% | ▼ Significant inhibition | ▼ Significant inhibition |

Data derived from studies on the effects of PHMG-Cl on wheat seedlings.

Analytical Methodologies for Guazatine Acetate Salt Residue Analysis and Monitoring

Development and Validation of High-Sensitivity Techniques

The development of robust and sensitive analytical methods is crucial for the reliable detection and quantification of guazatine (B88368) residues. Given its high polarity and the multicomponent nature of the technical mixture, chromatographic techniques coupled with mass spectrometry are the preferred methods. eurl-pesticides.eutandfonline.com

LC-MS/MS has emerged as the principal technique for the analysis of guazatine residues. tandfonline.comnih.govresearchgate.net Optimization of chromatographic and mass spectrometric parameters is critical to achieve the required sensitivity and selectivity.

Chromatographic Separation: Effective separation of the various guazatine components is typically achieved using reversed-phase C18 columns. tandfonline.comnih.govresearchgate.net Due to the basic nature of guazatine components, acidic mobile phases are employed to ensure good peak shape and retention. A common mobile phase composition includes water and methanol (B129727) or acetonitrile, both containing formic acid. tandfonline.comnih.govresearchgate.net Gradient elution is utilized to separate the different guanidated polyamines within a reasonable analysis time. tandfonline.comnih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is universally used for the detection of guazatine components, as the guanidine (B92328) groups are readily protonated. tandfonline.comresearchgate.net Multiple reaction monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. For instance, components like GG can exhibit [M+H]⁺ and [M+2H]²⁺ precursor ions, while GGG can show [M+2H]²⁺ and [M+3H]³⁺ ions under different collision energies. tandfonline.com

A summary of typical LC-MS/MS parameters is provided in the table below.

| Parameter | Optimized Condition |

| Column | C18 (e.g., Unison UK-C18, Alltima C18, Aquasil C18) tandfonline.comnih.gov |

| Mobile Phase A | Water with 0.2% Formic Acid tandfonline.com |

| Mobile Phase B | Methanol or Acetonitrile with 0.2% Formic Acid tandfonline.comnih.gov |

| Flow Rate | 0.3 mL/min tandfonline.com |

| Injection Volume | 2 µL tandfonline.com |

| Column Temperature | 35 °C tandfonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive tandfonline.comresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a compilation of typical parameters and may vary based on the specific instrument and application.

While less common than LC-MS/MS for guazatine analysis, GC-MS can be employed, but it requires a derivatization step to increase the volatility and thermal stability of the polar guazatine components. jfda-online.comsigmaaldrich.com The derivatization process typically involves converting the active hydrogens in the amino and guanidino groups into less polar, more volatile moieties. sigmaaldrich.com For example, silylation or acylation are common derivatization techniques used for polar analytes prior to GC-MS analysis. jfda-online.comsigmaaldrich.com Although feasible, this approach adds complexity to the sample preparation process and may introduce variability. jfda-online.com The development of LC-MS/MS methods has largely superseded the use of GC-MS for routine guazatine residue analysis due to the ability of LC-MS to analyze polar compounds directly without derivatization. researchgate.net

Challenges in Multi-Component Residue Quantification

Quantifying guazatine residues is complicated by several factors inherent to the nature of the compound and its interaction with sample matrices.

Guazatine acetate (B1210297) salt is not a single chemical entity but a complex mixture of guanidated polyamines and other reaction products. eurl-pesticides.eunih.gov The exact composition of this mixture can vary between different production batches of the technical material. eurl-pesticides.eu A typical composition reveals that the fully guanidated triamine (GGG) and the fully guanidated diamine (GG) are the most abundant components, often accounting for approximately 30.6% and 29.5% of the mixture, respectively. nih.govfao.org However, the proportions of these and other minor components can fluctuate. eurl-pesticides.eu This variability poses a significant challenge for accurate quantification, as the analytical standard used may not perfectly match the composition of the residue present in a sample. eurl-pesticides.eu

The table below shows a typical composition of free guazatine.

| Component | Abbreviation | Typical Percentage (%) |

| Fully Guanidated Triamine | GGG | 30.6 |

| Fully Guanidated Diamine | GG | 29.5 |

| Monoguanidated Diamine | GN | 9.8 |

| Diguanidated Triamine | GGN | 8.1 |

| Fully Guanidated Tetramine (B166960) | GGGG | 5.1 |

| Diguanidated Triamine | GNG | 4.5 |

| Other Components | - | 12.4 |

Data sourced from multiple studies, representing a typical, but not fixed, composition. eurl-pesticides.eunih.govfao.org

Due to the complexity of the guazatine mixture and the difficulty in obtaining analytical standards for all individual components, regulatory bodies and analytical laboratories have adopted an approach based on marker compounds. eurl-pesticides.eutandfonline.com The European Union defines the residue as "Guazatine acetate, sum of components". tandfonline.com For practical analytical purposes, a set of indicator compounds is often quantified, and the total residue is calculated from this sum. eurl-pesticides.eurelana-online.de

The most commonly selected marker compounds are GG, GGG, GGN, and GNG. relana-online.detandfonline.com The sum of these four Guazatine Indicator Components (GICs) is then used to estimate the total guazatine residue, sometimes by applying a conversion factor to extrapolate to the 'sum of components'. eurl-pesticides.eurelana-online.de For instance, the Relana® approach suggests multiplying the sum of the four GICs by a factor (e.g., 2.733) to calculate the total "Guazatine acetate (sum of components)". eurl-pesticides.eu Historically, it was considered that the GG content could be multiplied by 3 for risk assessment, assuming GG constitutes about 30% of the total guazatine. eurl-pesticides.eufao.org This approach simplifies the analysis but relies on the assumption of a relatively consistent composition of the guazatine mixture. eurl-pesticides.eu

When analyzing trace levels of pesticide residues in complex matrices such as agricultural products, matrix effects are a significant concern in LC-MS/MS analysis. tandfonline.comlongdom.orgnih.gov The matrix refers to all components in the sample other than the analyte of interest. longdom.org These co-extracted components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. longdom.orgnih.gov

For guazatine analysis, ion suppression is a commonly observed and significant issue. tandfonline.com Studies have shown high levels of ion suppression in various food matrices. For example, significant signal suppression has been reported in mandarin (-89.8%), pepper (-87.3%), potato (-84.2%), brown rice (-84.9%), and soybean (-84.8%). tandfonline.com This effect can lead to underestimation of the residue levels if not properly compensated for. To mitigate matrix effects, the use of matrix-matched calibration standards is highly recommended. tandfonline.com This involves preparing calibration standards in an extract of a blank (analyte-free) sample of the same matrix being analyzed. longdom.org Additionally, the use of polypropylene (B1209903) labware is advised, as guazatine components can adsorb to glass surfaces. relana-online.detandfonline.com

Formulation Science and Application Technologies of Guazatine Acetate Salt

Advancements in Formulation Types (e.g., Aqueous Solutions, SL Formulations)

Guazatine (B88368) acetate (B1210297) salt is primarily formulated as a Soluble Concentrate (SL), a formulation type well-suited for water-soluble active ingredients. researchgate.net These formulations are designed to be diluted in water to form a true solution before application. researchgate.net The inherent solubility of guazatine acetate in water makes SL formulations a straightforward and effective delivery system. eurl-pesticides.eu An example of a commercially available formulation is a 200 SL, which contains 200 g/L of guazatine acetate. eurl-pesticides.eu

Advancements in formulation science are trending towards the development of safer and more environmentally friendly products. researchgate.net This includes a shift away from solvent-based formulations, like Emulsifiable Concentrates (EC), which can have issues with toxicity, flammability, and volatile organic compounds (VOCs). researchgate.net Water-based formulations like SLs are therefore preferred for their improved safety and environmental profile. agropages.com

Modern formulation development also focuses on enhancing the biological efficacy of the active ingredient and ensuring the physical and chemical stability of the product during storage. researchgate.netgoogle.com For SL formulations, a key challenge is to prevent the crystallization of the active ingredient at low temperatures, which can lead to blockages in spray nozzles. google.com Research in this area includes the use of additives and co-formulants to improve the stability and performance of the formulation. The goal is to create a product that is easy to handle and apply, has a satisfactory shelf life, and delivers the active ingredient to the target pest effectively. researchgate.net

Table 1: Characteristics of Soluble Concentrate (SL) Formulations for Guazatine Acetate Salt

| Feature | Description | Reference |

| Formulation Type | Soluble Concentrate (SL) | eurl-pesticides.eu |

| Active Ingredient State | Dissolved in a solvent (typically water) | researchgate.net |

| Application Form | True solution upon dilution with water | researchgate.net |

| Key Advantage | Ease of use, no dust, suitable for water-soluble actives | agropages.com |

| Development Focus | Enhancing stability, preventing crystallization, improving safety profile | researchgate.netgoogle.com |

Optimization of Application Methods for Efficacy and Environmental Stewardship

The application of this compound is optimized through various technologies to maximize its fungicidal efficacy while minimizing environmental impact. The primary application methods include seed treatments and post-harvest treatments.

Seed Treatment Technologies

This compound is utilized as a seed treatment for cereals such as wheat, rye, and triticale. eurl-pesticides.eu This application method is designed to control a wide range of seed-borne diseases, including seedling blight (Fusarium spp.), glume blotch (Septoria nodorum), common bunt (Tilletia spp.), common root rot (Helminthosporium), and smut (Ustilago). eurl-pesticides.euiaea.org

Seed treatment technologies offer a targeted approach to crop protection, delivering the fungicide directly to the seed where it is needed most. This precision application has several benefits for environmental stewardship:

Minimized Off-Target Exposure: Direct application to the seed reduces the potential for the fungicide to drift to non-target areas, protecting surrounding ecosystems.

Protection of Beneficial Organisms: The targeted nature of seed treatments helps to minimize exposure to beneficial insects and soil microorganisms.

Optimization of seed treatments involves ensuring uniform coverage of the seed to provide consistent protection. Advancements in seed coating technologies allow for the precise application of active ingredients, often in combination with polymers and other agents that improve adherence to the seed and control the release of the fungicide. nutrienseed.com The goal is to create a protective zone around the seed and emerging seedling, ensuring the crop gets a healthy start. nutrienseed.com

Table 2: Pathogens Controlled by this compound in Cereal Seed Treatments

| Pathogen | Disease | Reference |

| Fusarium spp. | Seedling blight | eurl-pesticides.eu |

| Septoria nodorum | Glume blotch | iaea.org |

| Tilletia spp. | Common bunt | eurl-pesticides.eu |

| Helminthosporium | Common root rot | eurl-pesticides.eu |

| Ustilago | Smut | eurl-pesticides.eu |

Post-harvest Dip and Spray Applications

In post-harvest applications, this compound is used to protect citrus fruits from various fungal rots. eurl-pesticides.eu The primary methods of application are dipping and spraying. These treatments are effective in controlling sour rot (Geotrichum candidum), green mould (Penicillium digitatum), and blue mould (Penicillium italicum). eurl-pesticides.eu

Optimization of these post-harvest treatments focuses on achieving complete coverage of the fruit surface to prevent fungal infections that can occur during storage and transport. Key considerations for optimizing efficacy and environmental stewardship include:

Concentration Management: Using the appropriate concentration of the guazatine acetate solution is crucial. The solution must be effective against the target pathogens without leaving excessive residues on the fruit.

Application Technique: For dip treatments, ensuring the entire fruit is submerged for the recommended duration is essential for complete coverage. For spray applications, nozzle selection and spray pressure are optimized to provide a uniform coating on the fruit.

Waste Management: Proper management of used dip solutions and spray runoff is important to prevent environmental contamination. This may involve treatment of the wastewater or recycling of the solution where feasible.

Research into post-harvest treatments also explores the use of alternative, eco-friendly substances and integrated pest management (IPM) strategies to reduce reliance on synthetic fungicides. However, guazatine acetate remains an important tool for managing post-harvest diseases in citrus.

Compatibility Studies with Other Agrochemicals in Application Mixtures

The practice of tank mixing multiple agrochemicals for a single application is common in agriculture to save time, labor, and fuel costs. purdue.edu However, the physical and chemical compatibility of the products in a mixture must be considered to avoid issues such as the formation of precipitates, reduced efficacy, or phytotoxicity. purdue.eduufl.edu

In post-harvest treatments for citrus, it is common to use a combination of fungicides to manage a broad spectrum of diseases and to mitigate the development of fungicide resistance. Guazatine has been used in combination with other post-harvest fungicides such as imazalil (B1671291) and thiabendazole. eurl-pesticides.eu One study investigated the potential for the herbicide glyphosate (B1671968) to induce tolerance to guazatine in citrus pathogens, suggesting that the interaction of different agrochemicals applied in the field can have an impact on the efficacy of post-harvest treatments. mdpi.com

When considering tank mixtures, a "jar test" is a simple and effective way to assess the physical compatibility of different products before mixing them in a large spray tank. purdue.edu This involves mixing the products in a clear glass jar in the same proportions as they would be used in the field and observing for any signs of incompatibility, such as the formation of solids, layers, or excessive foaming. ufl.edu

The chemical compatibility of tank mixtures is also a critical factor. The pH of the spray solution can significantly impact the stability and efficacy of some pesticides. purdue.edu It is important to consult the product labels for any specific prohibitions or recommendations regarding tank mixing. purdue.edu

Table 3: General Considerations for Tank Mixing Agrochemicals

| Factor | Importance | Reference |

| Physical Compatibility | Prevents formation of precipitates, gels, or foams that can clog equipment. | ufl.edu |

| Chemical Compatibility | Ensures that the active ingredients do not degrade or react in a way that reduces their efficacy. | purdue.edu |

| Product Labels | Provide crucial information on known incompatibilities and recommendations for mixing. | purdue.edu |

| Jar Test | A simple method to visually assess the physical compatibility of a proposed tank mix. | purdue.edu |

| Mixing Order | The order in which products are added to the tank can affect the stability of the mixture. | purdue.edu |

| Water Quality | The pH and mineral content of the water can influence the performance of the tank mix. | purdue.edu |

Regulatory Science Perspectives on Guazatine Acetate Salt

Evolving International Regulatory Frameworks and Standards

The regulation of guazatine (B88368) acetate (B1210297) salt, a post-harvest fungicide, has been a dynamic and often contentious area of regulatory science. The inherent nature of this compound as a complex mixture, rather than a single active ingredient, has posed significant challenges to the establishment of harmonized international standards. This has led to a patchwork of regulations globally, with profound implications for agricultural trade.

Maximum Residue Limits (MRLs) are a cornerstone of pesticide regulation, representing the maximum concentration of a pesticide residue that is legally permitted in or on food or feed. The evolution of MRLs for guazatine acetate salt has been marked by significant revisions in key markets, often driven by updated toxicological assessments and a deeper understanding of the compound's complex nature.

A pivotal development in the regulation of guazatine was the European Union's drastic reduction of the MRL for citrus fruits. Historically, the EU had an MRL of 5.0 mg/kg for guazatine on citrus. However, following a scientific opinion from the European Food Safety Authority (EFSA), which highlighted uncertainties and data gaps concerning the toxicological profile of the complex guazatine mixture, the European Commission implemented Regulation (EU) 2015/1910. This regulation, which came into effect on May 13, 2016, lowered the MRL for guazatine in or on all food and feed commodities to the limit of quantification, which for citrus fruits is 0.05 mg/kg. This move was effectively a de facto ban on the import of citrus fruits treated with guazatine.

In contrast to the EU's stringent approach, other regulatory bodies have maintained higher MRLs for guazatine. For instance, Australia and New Zealand have a joint food standards code that lists an MRL of 5 mg/kg for guazatine in citrus fruits. The international standard-setting body, the Codex Alimentarius Commission, has not established MRLs for guazatine, a fact that contributes to the lack of global harmonization.

Table 1: Comparison of Guazatine MRLs for Citrus Fruits in Select Regions

| Regulatory Body | Commodity | MRL (mg/kg) |

| European Union (EU) | Citrus Fruits | 0.05 |

| Australia & New Zealand | Citrus Fruits | 5 |

| Codex Alimentarius | Citrus Fruits | Not Established |

This table illustrates the significant divergence in regulatory limits for guazatine residues on citrus fruits.

A fundamental challenge in regulating this compound lies in defining what constitutes the "residue" for compliance and risk assessment purposes. Guazatine is not a single chemical entity but a complex mixture of guanidated polyamines. This inherent complexity raises several scientific and regulatory hurdles:

Compositional Variability: The exact composition of the guazatine mixture can vary between production batches, making it difficult to establish a consistent analytical standard for all components.

Metabolism and Degradation: The various components of the guazatine mixture may degrade at different rates in the environment and on treated produce, leading to a residue profile that can change over time.

Analytical Methodology: Developing analytical methods capable of identifying and quantifying all toxicologically relevant components of the complex mixture is a significant scientific challenge.

To address these complexities, regulatory authorities have had to develop specific residue definitions. The European Union, for example, has established the residue definition for guazatine as the "sum of components". This requires analytical laboratories to measure multiple components of the guazatine mixture and report a total residue concentration. This approach, while scientifically comprehensive, places a significant burden on both the registrants who must provide the necessary analytical methods and data, and the regulatory laboratories that must enforce the MRLs. The lack of a universally agreed-upon residue definition further complicates international trade, as different countries may measure and regulate different components of the guazatine mixture.

Scientific Data Requirements for Product Registration and Compliance

The registration of any pesticide, including this compound, requires a comprehensive dossier of scientific data to demonstrate its safety and efficacy. The unique nature of guazatine as a complex mixture imposes additional, more stringent data requirements. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) require a thorough characterization of the chemical composition of the technical grade active ingredient.

For a complex mixture like guazatine, this includes:

Detailed Chemical Composition: Identification and quantification of the major components of the mixture, as well as any significant impurities.

Toxicological Profiles: Comprehensive toxicological data for the mixture as a whole, and where possible, for individual components of toxicological concern. The lack of such data was a key factor in the EU's decision to lower the MRL for guazatine.

Metabolism and Environmental Fate: Studies to understand how the different components of the mixture behave in plants, animals, and the environment.

Residue Trial Data: Field and post-harvest trial data to determine the levels and nature of the residue on treated commodities. These trials must be conducted using analytical methods that are consistent with the regulatory residue definition.

Validated Analytical Methods: Robust and validated analytical methods for both the technical material and for the determination of residues in various food and environmental matrices.

The significant scientific data burden, particularly in elucidating the toxicology and metabolism of each component of the complex mixture, presents a major challenge for the continued registration and use of guazatine in many jurisdictions.

Global Trade Implications and Harmonization of Regulations

The divergent MRLs for this compound across different countries have significant implications for international trade, particularly for agricultural commodities that are traded globally, such as citrus fruits. The EU's reduction of the guazatine MRL for citrus to 0.05 mg/kg created a significant trade barrier for citrus-exporting countries that had relied on guazatine as a post-harvest treatment to control fungal diseases. Countries in the southern hemisphere, including South Africa, Argentina, Uruguay, and Chile, were particularly affected by this regulatory change.

This situation highlights the broader challenge of achieving global harmonization of pesticide regulations. When major markets have widely differing MRLs, it can lead to:

Trade Disruptions: Shipments of produce that are compliant with the regulations of the exporting country may be rejected at the port of entry of an importing country with stricter standards.

Increased Costs for Producers: Farmers and exporters may need to use alternative, often more expensive, pest control methods to meet the requirements of different export markets.

Complexity for Regulators: The lack of harmonized standards creates a complex and resource-intensive system for monitoring and enforcing MRLs for imported foods.

International bodies like the Codex Alimentarius Commission work to establish international food standards, including MRLs, to facilitate safe and fair trade in food. However, the absence of Codex MRLs for guazatine means that there is no global benchmark, leaving individual countries to establish their own, often conflicting, limits. Efforts to promote regulatory cooperation and the harmonization of MRLs are ongoing, but the case of guazatine demonstrates the significant scientific, economic, and political challenges that can arise, particularly when dealing with complex chemical mixtures.

Q & A

Q. What is the primary mechanism of action of guazatine acetate salt against fungal pathogens?

this compound disrupts fungal cell membrane integrity and inhibits key enzymatic pathways, such as those involved in polyamine biosynthesis. This dual mechanism destabilizes cellular homeostasis, leading to fungal cell death. Researchers can validate this mechanism using fluorescence microscopy (to visualize membrane disruption) and enzymatic activity assays (e.g., measuring spermidine synthase inhibition) .

Q. What analytical methods are recommended for quantifying guazatine acetate residues in plant or soil samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for residue analysis. Sample preparation should include extraction with acidified methanol and cleanup via solid-phase extraction (SPE) to minimize matrix interference. Validation parameters (e.g., recovery rates, LOQ) must align with EFSA guidelines for fungicide residue studies .

Q. How can researchers design reproducible experiments to assess guazatine acetate's antifungal efficacy?

Standardize fungal strains (e.g., Fusarium spp., Aspergillus spp.) and growth conditions (temperature, humidity, pH). Use a factorial design to test dose-response relationships and include controls (e.g., untreated samples, solvent-only treatments). Replicate experiments across independent trials to account for biological variability .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?